2-(4-BOC-Aminophenyl)-5-hydroxypyridine
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Overview
Description
2-(4-BOC-Aminophenyl)-5-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 5-position and a 4-BOC-aminophenyl group at the 2-position. The BOC group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine typically involves the protection of the amino group with a BOC group followed by the introduction of the hydroxyl group on the pyridine ring. One common method involves the reaction of 4-aminophenylboronic acid with tert-butyl dicarbonate (BOC2O) to form 4-BOC-aminophenylboronic acid. This intermediate is then coupled with 5-hydroxypyridine using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Aminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Scientific Research Applications
2-(4-BOC-Aminophenyl)-5-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the BOC-protected amine can be deprotected to reveal a reactive amine group that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-BOC-Aminophenylboronic acid
- 5-Hydroxypyridine
- 2-Aminophenylboronic acid
Uniqueness
2-(4-BOC-Aminophenyl)-5-hydroxypyridine is unique due to the presence of both a hydroxyl group and a BOC-protected amine on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-9-8-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZKCUVPCZEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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